molecular formula C17H17N3O2 B7189320 (2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone

(2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone

Cat. No.: B7189320
M. Wt: 295.34 g/mol
InChI Key: JENCLHDPDQADPO-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a complex organic compound that features a unique combination of a cyclopropylpyrimidine ring and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropylpyrimidine and benzoxazine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The conditions often require precise control of temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

(2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-cyclopropylpyrimidin-4-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-10-22-15-5-3-2-4-14(15)20(11)17(21)13-8-9-18-16(19-13)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENCLHDPDQADPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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